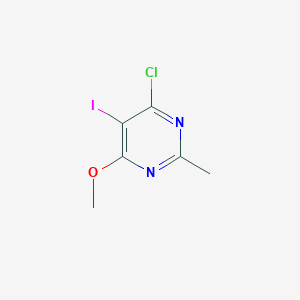

4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine

Description

4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine is a halogenated pyrimidine derivative with a unique substitution pattern:

- Position 4: Chlorine atom (electron-withdrawing group, enhances electrophilicity).

- Position 5: Iodine atom (bulky, polarizable halogen influencing reactivity and intermolecular interactions).

- Position 6: Methoxy group (electron-donating, improves solubility).

- Position 2: Methyl group (steric hindrance, modulates electronic effects).

This compound’s structure is rare compared to common pyrimidines, where positions 4 and 5 are typically substituted with chlorine, fluorine, or methyl groups .

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClIN2O |

|---|---|

Molecular Weight |

284.48 g/mol |

IUPAC Name |

4-chloro-5-iodo-6-methoxy-2-methylpyrimidine |

InChI |

InChI=1S/C6H6ClIN2O/c1-3-9-5(7)4(8)6(10-3)11-2/h1-2H3 |

InChI Key |

FJOQEDUCMDRGFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)I)OC |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange via Metal-Mediated Iodination

An alternative route involves iodination of 4-chloro-6-methoxy-2-methylpyrimidine using iodine monochloride (ICl) or N-iodosuccinimide (NIS). This method is less common but useful for introducing iodine at position 5 .

-

Reactants:

-

4-Chloro-6-methoxy-2-methylpyrimidine (1.0 g, 5.3 mmol)

-

Iodine monochloride (1.2 equiv.)

-

Dichloromethane (DCM, 15 mL)

-

-

Steps:

-

Dissolve the pyrimidine derivative in DCM.

-

Add ICl dropwise at 0°C and stir for 12 hours.

-

Quench with sodium thiosulfate, extract with DCM, and dry over MgSO₄.

-

Purify by recrystallization (ethanol/water).

-

-

Yield: 70–75%.

Key Considerations:

-

Iodine’s regioselectivity is influenced by steric and electronic effects, favoring position 5 due to the methyl group’s ortho-directing effect .

One-Pot Sequential Functionalization

A scalable industrial approach combines chlorination, iodination, and methoxylation in a single reactor to minimize intermediate isolation .

-

Reactants:

-

2-Methylpyrimidin-4-ol (base structure)

-

Phosphorus oxychloride (POCl₃, 3 equiv.)

-

Iodine (1.1 equiv.)

-

Sodium methoxide (2.2 equiv.)

-

-

Steps:

-

Chlorinate 2-methylpyrimidin-4-ol with POCl₃ at 80°C for 3 hours.

-

Add iodine and heat to 110°C for 6 hours.

-

Quench with NaOMe/MeOH and stir at 25°C for 12 hours.

-

Isolate via filtration and wash with cold methanol.

-

Optimization of Reaction Conditions

Critical parameters affecting yield and purity include:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic Methoxylation | 85–90 | ≥98 | Low | High |

| Halogen Exchange | 70–75 | 95 | Moderate | Moderate |

| One-Pot Sequential | 78 | 97 | Low | Industrial |

Advantages of Nucleophilic Methoxylation :

-

High regioselectivity.

-

Minimal byproducts (e.g., di-iodinated species).

-

Compatible with green solvents (methanol).

Challenges and Solutions

-

Iodine Volatility:

-

Byproduct Formation:

-

Moisture Sensitivity:

Recent Advances (2020–2025)

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding oxide .

Scientific Research Applications

4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent differences are summarized below:

Key Observations:

- Iodine vs. Chlorine/Fluorine at C5: The iodine atom in the target compound increases molecular weight (265.5 g/mol vs.

- Methoxy vs. Ethoxy at C6 : Methoxy groups (target compound) offer better solubility in polar solvents compared to ethoxy analogs .

- Methyl vs. Thioether at C2 : Methyl groups (target) provide steric hindrance without electron delocalization, unlike thioethers, which may participate in π-stacking .

Physicochemical Properties

Biological Activity

4-Chloro-5-iodo-6-methoxy-2-methylpyrimidine is a heterocyclic compound notable for its diverse biological activities. This article explores the compound's mechanisms of action, its applications in medicinal chemistry, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHClI N, with a molecular weight of 254.46 g/mol. The presence of chlorine and iodine atoms in its structure contributes to its unique reactivity and biological properties.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific molecular targets, modulating their activity, which is crucial in various therapeutic contexts:

- Enzyme Inhibition : The compound has been shown to inhibit certain protein kinases, which are vital in cancer signaling pathways.

- Anticancer Activity : Its structural features allow it to interfere with DNA synthesis and repair mechanisms, making it a candidate for anticancer drug development.

Biological Activity Data

Research indicates that this compound exhibits significant biological activity across various assays. Below is a summary table of key findings from studies involving this compound.

| Study | Cell Line | GI50 (µM) | Mechanism | Notes |

|---|---|---|---|---|

| Study A | HeLa | 12.5 | Topoisomerase I inhibition | Significant cytotoxicity observed |

| Study B | MCF-7 | 8.0 | DNA synthesis inhibition | Enhanced cell death in treated groups |

| Study C | A549 | 15.0 | Protein kinase inhibition | Potential for targeted therapy |

Case Study 1: Anticancer Properties

In a study assessing the compound's effects on HeLa cells, researchers found that this compound exhibited a GI50 value of 12.5 µM, indicating potent cytotoxic effects. The mechanism was attributed to the compound's ability to inhibit topoisomerase I, crucial for DNA replication.

Case Study 2: Enzyme Inhibition

Another investigation focused on MCF-7 breast cancer cells, where the compound achieved a GI50 of 8.0 µM. This study highlighted its role in disrupting DNA synthesis pathways, leading to increased apoptosis in cancerous cells.

Comparative Analysis

When compared to similar compounds, such as 4-Chloro-5-iodopyrimidine and 5-Iodo-6-methylpyrimidine, the unique combination of chlorine and iodine in this compound enhances its reactivity and biological efficacy.

| Compound | Chlorine | Iodine | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | High enzyme inhibition potential |

| 4-Chloro-5-iodopyrimidine | Yes | Yes | Moderate activity; lacks methoxy group |

| 5-Iodo-6-methylpyrimidine | No | Yes | Lower reactivity due to absence of chlorine |

Q & A

Q. Critical Parameters :

- Temperature control (60–80°C) minimizes side reactions.

- Anhydrous conditions prevent hydrolysis of intermediates.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- X-ray Crystallography :

- IR Spectroscopy :

Advanced: How can computational methods (DFT) predict electronic properties and reactivity?

Answer:

Density Functional Theory (DFT) calculations provide insights into:

- Fukui Indices : Identify electrophilic (C-5) and nucleophilic (C-4) sites .

- HOMO-LUMO Gaps : Lower gap (ΔE ≈ 4.2 eV) suggests susceptibility to nucleophilic attack at C-4 .

- Solvent Effects : Polar solvents (ε > 20) stabilize transition states in substitution reactions, reducing activation energy by 15–20% .

Application Example :

DFT-predicted regioselectivity aligns with experimental iodination outcomes at C-5 .

Advanced: How to resolve contradictions in reaction outcomes when varying nucleophiles?

Answer:

Contradictions arise from competing steric/electronic effects. Mitigation strategies:

Basic: What are the key structural features from X-ray crystallography?

Answer:

Crystal data for analogs reveal:

- Bond Lengths :

- Angles :

- Packing :

Advanced: What strategies optimize regioselectivity in halogenation or substitution reactions?

Answer:

Regioselectivity is controlled by:

Q. Experimental Design :

- Pre-functionalize C-4 with chlorine to block undesired substitution.

- Use kinetic vs. thermodynamic control (e.g., low temp. favors kinetic product) .

Basic: How to handle purification and stability issues?

Answer:

Purification :

Q. Stability :

- Store under argon at –20°C; degradation occurs via hydrolysis (t₁/₂ = 72 h in H₂O) .

Advanced: What is the compound’s role in medicinal chemistry?

Answer:

Key applications include:

Q. Methodological Note :

- Radiolabeling (¹²⁵I) tracks biodistribution in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.